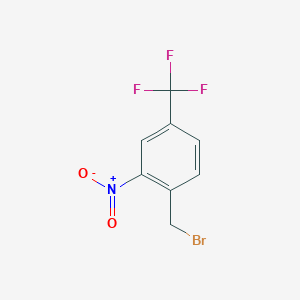

2-Nitro-4-(trifluoromethyl)benzyl bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed reactions or other methods that enable the formation of the C-Br bond in a controlled manner. For example, benzyl bromides, including those substituted with nitro groups, have been synthesized through reactions at solid electrodes, indicating the importance of electrochemical methods in generating these compounds (Jouikov & Simonet, 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. Crystallographic and spectroscopic characterization of similar molecules has revealed the effects of nitro and trifluoromethyl groups on the overall molecular geometry, indicating how these substituents influence steric interactions and electron distribution (Diehl III, Je, & Tanski, 2019).

Chemical Reactions and Properties

Nitrobenzyl bromides participate in various chemical reactions, including single-electron-transfer processes that lead to radical formations and subsequent chemical transformations. These reactions are crucial for understanding the chemical behavior and potential applications of these compounds (Li et al., 2016).

Aplicaciones Científicas De Investigación

Carbene-Catalyzed Reductive Coupling

This compound is used in carbene-catalyzed reductive coupling of nitrobenzyl bromides and activated ketones or imines via single-electron-transfer processes. It is a key substrate in generating (nitro)benzyl radicals under reductive conditions, leading to tertiary alcohol products (Li et al., 2016).

Electrochemical Studies

Electrochemical studies have been conducted on benzyl bromides like 2-Nitro-4-(trifluoromethyl)benzyl bromide, particularly their reduction at solid electrodes in various solvents, leading to the formation of benzyl radicals (Jouikov & Simonet, 2010).

Nucleophilic Trifluoromethylthiolation

It has been used in the nucleophilic trifluoromethylthiolation of benzyl bromides, yielding benzyl trifluoromethyl sulfides under various conditions (Kong et al., 2013).

Analytical Chemistry Applications

this compound has been used in spectrophotometric determination of anionic surfactants in river waters (Higuchi et al., 1980).

Photoluminescent Materials

Derivatives of this compound have been synthesized for use in photoluminescent materials. These derivatives show significant mechanofluorochromism and aggregation-induced emission characteristics (Weng et al., 2018).

Synthesis of Polyimides

This compound has also been used in the synthesis of new polyimides with improved solubility and physical properties (Choi et al., 2008).

Inhibition of Nucleoside Transport

Studies have shown that analogues of 4-nitrobenzylthioinosine with substituted benzyl groups, such as those derived from this compound, can inhibit nucleoside transport (Tromp et al., 2004).

Modification of Proteins

It has been used as a reagent for the selective modification of methionine residues in proteins (Lang et al., 2006).

Safety and Hazards

“2-Nitro-4-(trifluoromethyl)benzyl bromide” is classified as a skin corrosive/irritant and serious eye damage/eye irritant . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

1-(bromomethyl)-2-nitro-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c9-4-5-1-2-6(8(10,11)12)3-7(5)13(14)15/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEZZJSUMIHJQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936694 |

Source

|

| Record name | 1-(Bromomethyl)-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162333-02-0 |

Source

|

| Record name | 1-(Bromomethyl)-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitro-4-(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Alanine, 3-[1,1-biphenyl]-4-yl-N-[N-[1-(methoxycarbonyl)-3-methylbutyl]-L-leucyl]-, methyl ester,](/img/no-structure.png)

![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B1143004.png)

![5-Mercapto-[1,2,4]triazolo[4,3-a]pyrimidine-7-sulfonic acid](/img/structure/B1143005.png)

![c-[4-(4-Chlorobenzyl)morpholin-2-yl]methylamine dihydrochloride](/img/structure/B1143010.png)